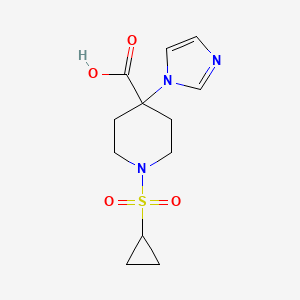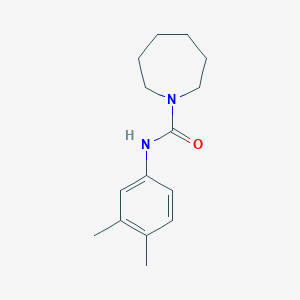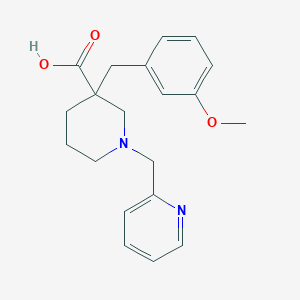
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid, also known as CSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CSPC is a piperidine derivative that is commonly used as a research tool in the study of biological systems.
Applications De Recherche Scientifique
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has been extensively used as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been used to study the effects of neurotransmitters on neuronal activity. It has also been used to investigate the role of ion channels in the regulation of neuronal excitability. In pharmacology, this compound has been used to screen potential drug candidates for their ability to bind to specific receptors. In biochemistry, this compound has been used to study the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid is not fully understood. However, it is believed to act as a competitive antagonist of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in the regulation of neuronal activity and is implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the release of neurotransmitters, such as glutamate and dopamine. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in experiments. It also has a high binding affinity for certain receptors, making it a useful tool for studying receptor-ligand interactions. However, there are also limitations to its use. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, its effects can be influenced by various factors such as pH and temperature, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid. One potential direction is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the role of this compound in the treatment of various neurological disorders. Additionally, the use of this compound as a tool for studying the structure and function of proteins could lead to new insights into the mechanisms of various biological processes. Overall, the study of this compound has the potential to contribute significantly to our understanding of the complex biological systems that underlie human health and disease.
Méthodes De Synthèse
The synthesis of 1-(cyclopropylsulfonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid involves the reaction of 1-(cyclopropylsulfonyl)piperidine with 1H-imidazole-1-carboxylic acid under specific conditions. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-4-imidazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c16-11(17)12(14-8-5-13-9-14)3-6-15(7-4-12)20(18,19)10-1-2-10/h5,8-10H,1-4,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKKXAKIDQWIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)(C(=O)O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5495220.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-N'-benzylsulfamide](/img/structure/B5495225.png)

![4-chloro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5495235.png)
![1-(4-{5-[(cyclohexylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5495239.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5495256.png)
![2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5495258.png)
![N-cyclohexyl-N'-[4-(difluoromethoxy)phenyl]urea](/img/structure/B5495263.png)

![N-{4-[(3-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5495280.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5495283.png)
![1,6-dimethyl-N-[(1R*,2S*)-2-phenylcyclopropyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5495295.png)
![(3S*,4R*)-1-[2,4-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)benzyl]-3-methoxypiperidin-4-amine](/img/structure/B5495297.png)
